molecular formula C12H18N2O5 B3384353 Diethyl (acetylamino)(2-cyanoethyl)malonate CAS No. 5440-42-6

Diethyl (acetylamino)(2-cyanoethyl)malonate

Cat. No. B3384353
CAS RN: 5440-42-6
M. Wt: 270.28 g/mol
InChI Key: UGFIJCPHRLZQDK-UHFFFAOYSA-N
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Description

Diethyl (acetylamino)(2-cyanoethyl)malonate is a chemical compound. It undergoes hydrothermal reaction with ZnCl2, NaN3, and NaOH to yield a new 1H-tetrazolate-5-butyrate coordination polymer .


Synthesis Analysis

This compound undergoes hydrothermal reaction with ZnCl2, NaN3, and NaOH to yield a new 1H-tetrazolate-5-butyrate coordination polymer . It was used in the synthesis of carbon-3-substituted 1,5,9-triazacyclododecanes, useful as RNA cleavage reagent for oligonucleotide tethering .


Molecular Structure Analysis

The molecular formula of this compound is C10H15NO4 . Its molecular weight is 213.23 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The key intermediate, diethyl 2-acetylamino-2-(2-(4-octanoylphenyl)ethyl)propane-1,3-dioate (13), for the immunomodulatory agent FTY720 (2: fingolimod) was synthesized via Michael addition of diethyl(acetyl-amino)malonate (6) to 4-octanoylstyrene (12) .


Physical And Chemical Properties Analysis

The physical state of this compound at 20 degrees Celsius is liquid . It has a boiling point of 165 °C/18 mmHg . The specific gravity at 20/20 is 1.08 . The refractive index n20/D is 1.436 (lit.) .

Safety and Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . In case of eye contact, rinse cautiously with water for several minutes . If skin irritation occurs, get medical advice or attention .

properties

IUPAC Name

diethyl 2-acetamido-2-(2-cyanoethyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5/c1-4-18-10(16)12(7-6-8-13,14-9(3)15)11(17)19-5-2/h4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFIJCPHRLZQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC#N)(C(=O)OCC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90281109
Record name Diethyl acetamido(2-cyanoethyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5440-42-6
Record name NSC20163
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20163
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl acetamido(2-cyanoethyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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